3-Bromo-5-hydroxypyridine is a compound that has garnered attention in various fields of research due to its potential applications. The compound's structure allows it to interact with biological systems in a way that can be harnessed for therapeutic and other practical uses. The following analysis delves into the current research surrounding this compound, examining its mechanism of action and applications across different domains.
The mechanism of action of 3-Bromo-5-hydroxypyridine and its derivatives is complex and multifaceted. For instance, 3-Bromopyruvate (3-BP), a related brominated derivative of pyruvate, has been shown to possess strong antitumor potential. It inhibits multiple target molecules crucial for the survival of neoplastic cells, such as hexokinase 2 (HK 2), lactate dehydrogenase (LDH), and monocarboxylate transporter 1 (MCT-1). These actions result in the inhibition of metabolism and survival of tumor cells, induction of apoptosis and necrosis, suppression of lactate release, and deregulation of pH homeostasis. The compound also affects the expression of various regulatory molecules, including those involved in metabolism, chemosensitivity, and cell survival, as well as cytokines like IFN-γ, IL-6, IL-10, and VEGF1.
The antitumor and chemosensitizing actions of 3-Bromo-5-hydroxypyridine derivatives have been studied extensively. In the context of malignancies of thymic origin, such as Dalton's lymphoma, 3-BP has demonstrated significant cytotoxicity in vitro. By targeting the metabolic pathways and survival mechanisms of tumor cells, 3-BP has shown promise as a therapeutic agent against tumors. The compound's ability to alter the expression of cell death regulatory molecules like Bcl-2, Mcl-1, and caspase-3, and to increase cytochrome c release, suggests a mitochondrial mode of cell death, which could be exploited in cancer therapy1.
The synthesis of brominated pyridine derivatives is crucial for the development of drugs targeting various receptors. For example, the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, highlights the importance of brominated pyridines in medicinal chemistry. The described synthesis process involves regioselective reactions and yields products that are significant for the development of receptor antagonists2.
The molecular structure and spectral properties of 3-Bromo-5-hydroxypyridine have been investigated using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). These studies provide insights into the molecular electrostatic potential, frontier orbital gap, and UV-visible spectrum of the compound. Such information is vital for understanding the compound's reactivity and interaction with biological targets. Molecular docking studies have also been conducted to assess the biological activity of the compound, particularly as bromodomain inhibitors, which are relevant in the context of epigenetic regulation and potential cancer therapy3.
Hydroxypyridines, including 3-Bromo-5-hydroxypyridine, have been found to inhibit cyclic nucleotide phosphodiesterase from rabbit heart. This inhibition is reversible and non-competitive, suggesting potential therapeutic applications in modulating cyclic nucleotide levels. The substances exhibit varying degrees of inhibitory and antioxidant activities, which could be leveraged in the development of drugs with specific pharmacological profiles4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: